2-bromo-4-ethylphenyl (4-nitrophenoxy)acetate
Overview
Description
2-bromo-4-ethylphenyl (4-nitrophenoxy)acetate is an organic compound with the molecular formula C16H14BrNO5 and a molecular weight of 380.19 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, and a nitrophenoxy group attached to an acetate backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-ethylphenyl (4-nitrophenoxy)acetate typically involves the esterification of 2-bromo-4-ethylphenol with 4-nitrophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-ethylphenyl (4-nitrophenoxy)acetate can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Ester hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: 2-bromo-4-ethylphenyl (4-aminophenoxy)acetate.
Ester hydrolysis: 2-bromo-4-ethylphenol and 4-nitrophenoxyacetic acid.
Scientific Research Applications
2-bromo-4-ethylphenyl (4-nitrophenoxy)acetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving ester bonds.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-bromo-4-ethylphenyl (4-nitrophenoxy)acetate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ester bond can be hydrolyzed by esterases. The bromine atom can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-ethylphenyl acetate: Lacks the nitrophenoxy group, making it less versatile in certain reactions.
4-ethylphenyl (4-nitrophenoxy)acetate: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
2-bromo-4-ethylphenyl (4-aminophenoxy)acetate: The amino group makes it more reactive in certain biological applications.
Uniqueness
2-bromo-4-ethylphenyl (4-nitrophenoxy)acetate is unique due to the presence of both a bromine atom and a nitrophenoxy group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
(2-bromo-4-ethylphenyl) 2-(4-nitrophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5/c1-2-11-3-8-15(14(17)9-11)23-16(19)10-22-13-6-4-12(5-7-13)18(20)21/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXODQUGEMCPOGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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